N-(furan-2-ylmethyl)prop-2-en-1-amine
Overview
Description
N-(furan-2-ylmethyl)prop-2-en-1-amine: is an organic compound with the molecular formula C11H15NO It is characterized by the presence of a furan ring, a prop-2-en-1-amine group, and a furan-2-ylmethyl substituent
Mechanism of Action
Target of Action
The primary target of N-(furan-2-ylmethyl)prop-2-en-1-amine, also known as N-(2-FURYLMETHYL)-2-PROPEN-1-AMINE, is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a central role in the regulation of brain monoamine levels .
Mode of Action
This compound acts as a partially reversible inhibitor of MAO-B . It binds to the active site of the enzyme, preventing it from breaking down monoamines . This results in an increase in monoaminergic transmission .
Biochemical Pathways
The inhibition of MAO-B by this compound affects the metabolic pathway of monoamines, particularly those involved in cognitive functions . The compound’s action leads to an increase in the levels of monoamines, enhancing synaptic transmission .
Pharmacokinetics
This compound has moderate to good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties . These properties contribute to its bioavailability and drug-likeness .
Result of Action
The result of this compound’s action is an enhancement of basic synaptic transmission . It induces long-term potentiation (LTP) and potentiates electrically induced LTP in the dentate gyrus of the hippocampus . This suggests that the compound may have potential as a cognitive enhancer .
Biochemical Analysis
Biochemical Properties
N-(furan-2-ylmethyl)prop-2-en-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B . These interactions result in the inhibition of MAO activity, leading to alterations in monoamine levels in the brain. The compound also interacts with other biomolecules, such as neurotransmitters, influencing their metabolism and function .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to enhance cognitive function by increasing the levels of neurotransmitters such as serotonin and noradrenaline in the cortex . Additionally, it affects cellular metabolism by altering the activity of enzymes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to MAO enzymes, forming a flavin adduct that inhibits their activity . This inhibition leads to increased levels of monoamines, which in turn modulate gene expression and cellular signaling pathways. The compound’s effects on gene expression are likely mediated through its influence on neurotransmitter levels and subsequent activation of signaling cascades .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions but can undergo degradation in the presence of specific enzymes or environmental factors . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and cognitive function . Its stability and degradation rates can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and increase neurotransmitter levels without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and alterations in cellular metabolism . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage result in adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives . These metabolic transformations can affect the compound’s activity and function, as well as its interactions with other biomolecules. Additionally, the compound’s effects on metabolic flux and metabolite levels have been observed in studies involving neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and can accumulate in certain tissues, such as the brain . Its localization and accumulation are influenced by its interactions with transporters and binding proteins, which can affect its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, as well as its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carbaldehyde and prop-2-en-1-amine.
Condensation Reaction: The furan-2-carbaldehyde undergoes a condensation reaction with prop-2-en-1-amine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The furan ring and the amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(furan-2-ylmethyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)prop-2-en-1-amine can be compared with other similar compounds, such as:
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound has a similar structure but differs in the presence of a methyl group and a prop-2-yn-1-amine group.
N-(furan-2-ylmethyl)-N-prop-2-yn-1-amine: This compound has a similar structure but lacks the prop-2-en-1-amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)prop-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6,9H,1,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYBVTYEWJBZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406018 | |
Record name | N-[(Furan-2-yl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53175-33-0 | |
Record name | N-[(Furan-2-yl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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